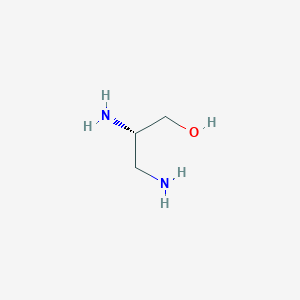
(2s)-2,3-Diaminopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,3-Diaminopropan-1-ol is a chiral organic compound with the molecular formula C3H10N2O. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of two amino groups and one hydroxyl group, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-2,3-Diaminopropan-1-ol can be synthesized through several methods. One common approach involves the reduction of (S)-2,3-diaminopropanoic acid using a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the selective reduction of the carboxyl group to a hydroxyl group.
Industrial Production Methods: In industrial settings, (S)-2,3-Diaminopropan-1-ol is often produced through the catalytic hydrogenation of (S)-2,3-diaminopropanoic acid. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature. The process is efficient and yields high-purity (S)-2,3-Diaminopropan-1-ol suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2,3-Diaminopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Reduction: It can be further reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Substituted amines or amides.
Aplicaciones Científicas De Investigación
(S)-2,3-Diaminopropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: (S)-2,3-Diaminopropan-1-ol is used in the production of fine chemicals and as a precursor in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of (S)-2,3-Diaminopropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a competitive inhibitor of certain enzymes by binding to their active sites, thereby blocking the substrate’s access. Additionally, it can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function.
Comparación Con Compuestos Similares
®-2,3-Diaminopropan-1-ol: The enantiomer of (S)-2,3-Diaminopropan-1-ol, which has different stereochemistry and potentially different biological activity.
2,3-Diaminopropanoic Acid: The precursor to (S)-2,3-Diaminopropan-1-ol, which lacks the hydroxyl group.
1,2-Diaminoethane: A structurally similar compound with two amino groups but lacking the hydroxyl group.
Uniqueness: (S)-2,3-Diaminopropan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C3H10N2O |
|---|---|
Peso molecular |
90.12 g/mol |
Nombre IUPAC |
(2S)-2,3-diaminopropan-1-ol |
InChI |
InChI=1S/C3H10N2O/c4-1-3(5)2-6/h3,6H,1-2,4-5H2/t3-/m0/s1 |
Clave InChI |
QHBWSLQUJMHGDB-VKHMYHEASA-N |
SMILES isomérico |
C([C@@H](CO)N)N |
SMILES canónico |
C(C(CO)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


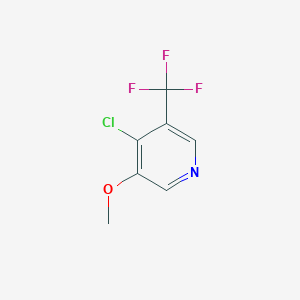
![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)
![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)

![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)

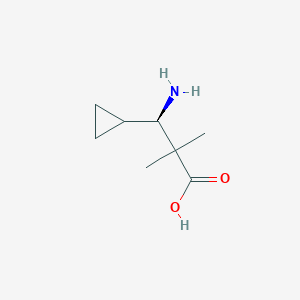
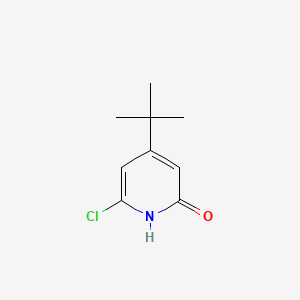
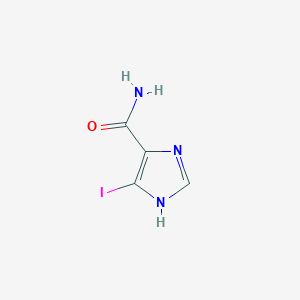
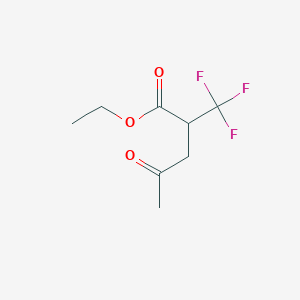
![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)
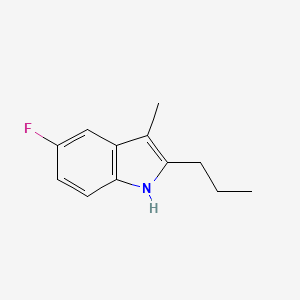
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
